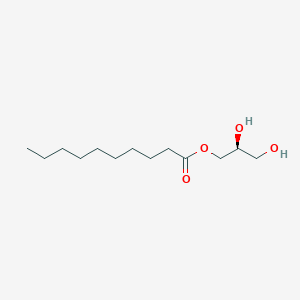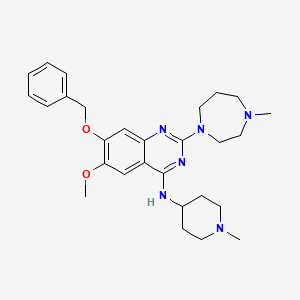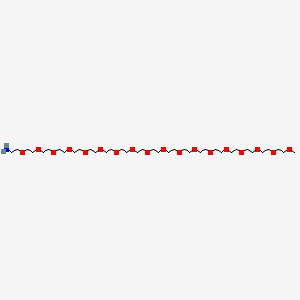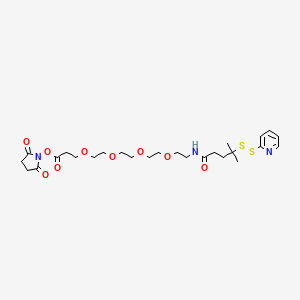
Sniper(abl)-049
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(abl)-049 is a member of the specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML). This compound represents a promising approach in targeted cancer therapy by promoting the degradation of oncogenic proteins .
Vorbereitungsmethoden
The synthesis of Sniper(abl)-049 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. The synthetic route typically includes the following steps:
Ligand Synthesis: The individual ligands are synthesized separately. The ligand for the E3 ubiquitin ligase is often derived from known IAP ligands, while the ligand for BCR-ABL is based on inhibitors like dasatinib.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final this compound molecule
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Sniper(abl)-049 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated BCR-ABL protein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: cIAP1 or XIAP.
Proteasome Inhibitors: Used in experimental setups to confirm the degradation pathway.
The major product formed from these reactions is the degraded fragments of the BCR-ABL protein, leading to reduced levels of this oncogenic protein in cells.
Wissenschaftliche Forschungsanwendungen
Sniper(abl)-049 has several scientific research applications:
Drug Development: this compound serves as a model compound for developing other protein degraders targeting different oncogenic proteins.
Biological Studies: It is used to study the ubiquitin-proteasome system and the role of IAPs in protein degradation
Wirkmechanismus
The mechanism of action of Sniper(abl)-049 involves the following steps:
Binding: The compound binds to both the BCR-ABL protein and the E3 ubiquitin ligase.
Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
Degradation: The ubiquitinated BCR-ABL protein is then recognized and degraded by the proteasome
The molecular targets involved are the BCR-ABL protein and the E3 ubiquitin ligase, with the ubiquitin-proteasome system being the primary pathway for degradation.
Vergleich Mit ähnlichen Verbindungen
Sniper(abl)-049 can be compared with other similar compounds in the SNIPER family and other proteolysis-targeting chimeras (PROTACs):
SNIPER(ER): Targets the estrogen receptor and is used in breast cancer research.
PROTACs: These compounds also induce protein degradation via the ubiquitin-proteasome system but
Eigenschaften
Molekularformel |
C52H66N10O8 |
|---|---|
Molekulargewicht |
959.1 g/mol |
IUPAC-Name |
4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |
InChI-Schlüssel |
JBCHWUPJETZFEN-RGTBTGBSSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)

![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)


![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)



![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
